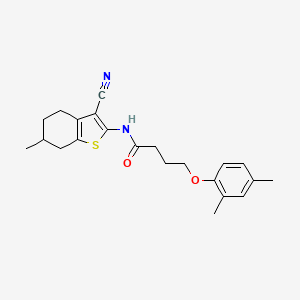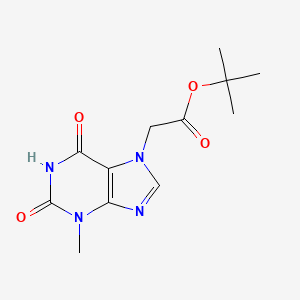![molecular formula C18H18BrNO4 B2485873 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1004127-09-6](/img/structure/B2485873.png)
2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This chemical is a complex organic compound, potentially involved in a wide range of chemical reactions due to its functional groups. The molecule consists of bromo, methyl, and methoxy phenyl groups attached to an amino-oxoethyl acetate structure. These functional groups suggest the compound could be useful in various synthetic pathways and may have interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of depside derivatives like 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate shows the use of facile approaches to achieve high yields, indicating similar strategies could be applied to synthesize the compound (Pengcheng Lv et al., 2009).
Molecular Structure Analysis
Crystal structure analysis reveals the spatial arrangement of molecules and their electron distribution, which is crucial for understanding reactivity. For example, the crystal structure of a closely related compound was determined, showing a monoclinic space group and specific unit cell parameters, which provides insights into the molecular geometry and potential intermolecular interactions (Pengcheng Lv et al., 2009).
Scientific Research Applications
Metabolism and Bioactivity Studies
- Studies have investigated the in vivo metabolism of related compounds, revealing various metabolic pathways and identifying numerous metabolites. These findings are crucial for understanding the biological transformations of such compounds in organisms (Kanamori et al., 2002).
Chemical Synthesis and Catalysis
- Research has focused on the α-oxidation of aromatic ketones, leading to the preparation of various derivatives, showcasing the utility of these compounds in synthetic chemistry. This includes the determination of crystal structures to better understand their physical and chemical properties (Chen et al., 2016).
Photodynamic Therapy and Photosensitizers
- Novel compounds have been synthesized and characterized for their potential in photodynamic therapy, particularly in cancer treatment. Their photophysical, photochemical properties, and high singlet oxygen quantum yield make them promising candidates for such applications (Pişkin et al., 2020).
Drug Design and Aldose Reductase Inhibition
- Derivatives of the compound have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. The study not only explored the synthesis but also the binding modes of these inhibitors, highlighting their potential in drug design (Ali et al., 2012).
Crystal Structure Analysis
- Detailed crystal structure analysis of related compounds has been conducted, providing insights into their molecular configurations and potential applications in various scientific domains (Lv et al., 2009).
Radical Scavenging and Antioxidant Properties
- Several studies have isolated and characterized compounds for their radical scavenging activity and potential use as natural antioxidants, indicating their relevance in food and pharmaceutical industries (Li et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRUDSBZQXAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)




![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)
![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)